molecular formula C8H5ClFNO B13184655 3-(Chloromethoxy)-5-fluorobenzonitrile

3-(Chloromethoxy)-5-fluorobenzonitrile

Cat. No.: B13184655
M. Wt: 185.58 g/mol
InChI Key: NPTYPPFCZKSOCZ-UHFFFAOYSA-N
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Description

3-(Chloromethoxy)-5-fluorobenzonitrile is an organic compound with the molecular formula C8H5ClFNO It is a derivative of benzonitrile, where the benzene ring is substituted with a chloromethoxy group at the 3-position and a fluorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethoxy)-5-fluorobenzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzonitrile derivative.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

The reaction conditions typically involve moderate temperatures (50-100°C) and inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent flow rates) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethoxy)-5-fluorobenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at room temperature to 50°C.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation at temperatures ranging from 0°C to 100°C.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles with various functional groups.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

3-(Chloromethoxy)-5-fluorobenzonitrile has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of novel drugs, particularly those targeting specific receptors or enzymes.

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 3-(Chloromethoxy)-5-fluorobenzonitrile depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloromethoxy and fluorine substituents can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethoxy)-5-fluorobenzonitrile: Similar structure but with a methoxymethoxy group instead of chloromethoxy.

    3-(Chloromethoxy)-4-fluorobenzonitrile: Similar structure but with the fluorine atom at the 4-position.

    3-(Chloromethoxy)-5-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

3-(Chloromethoxy)-5-fluorobenzonitrile is unique due to the specific positioning of the chloromethoxy and fluorine groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H5ClFNO

Molecular Weight

185.58 g/mol

IUPAC Name

3-(chloromethoxy)-5-fluorobenzonitrile

InChI

InChI=1S/C8H5ClFNO/c9-5-12-8-2-6(4-11)1-7(10)3-8/h1-3H,5H2

InChI Key

NPTYPPFCZKSOCZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OCCl)F)C#N

Origin of Product

United States

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